molecular formula C24H24N4O5S B15029177 (7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B15029177
M. Wt: 480.5 g/mol
InChI Key: AXPBFLKWYVUJMS-UZYVYHOESA-N
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Description

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazolo[3,2-a][1,3,5]triazine core, followed by the introduction of the trimethoxyphenyl group and the indolone moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and compounds.

    Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMETHYL-2,5-BIS(3,4,5-TRIMETHOXYPHENYL)TETRAHYDROFURAN: This compound shares some structural similarities but differs in its core structure and functional groups.

    CYCLOALKANES: While not directly similar, cycloalkanes provide a useful comparison in terms of their cyclic structure and potential for functionalization.

Uniqueness

5,7-DIMETHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of multiple functional groups and complex structure, which provides a versatile platform for various chemical transformations and applications

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

(7Z)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H24N4O5S/c1-12-6-13(2)19-15(7-12)18(22(29)26-19)21-23(30)28-11-27(10-25-24(28)34-21)14-8-16(31-3)20(33-5)17(9-14)32-4/h6-9H,10-11H2,1-5H3,(H,26,29)/b21-18-

InChI Key

AXPBFLKWYVUJMS-UZYVYHOESA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)/C(=O)N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)N2)C

Origin of Product

United States

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